molecular formula C18H12N2OS B2828591 N-(benzo[d]thiazol-6-yl)-1-naphthamide CAS No. 923069-85-6

N-(benzo[d]thiazol-6-yl)-1-naphthamide

Cat. No.: B2828591
CAS No.: 923069-85-6
M. Wt: 304.37
InChI Key: BYONPCHMUUMBCY-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-6-yl)-1-naphthamide is a useful research compound. Its molecular formula is C18H12N2OS and its molecular weight is 304.37. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2OS/c21-18(15-7-3-5-12-4-1-2-6-14(12)15)20-13-8-9-16-17(10-13)22-11-19-16/h1-11H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYONPCHMUUMBCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N Benzo D Thiazol 6 Yl 1 Naphthamide Analogues

Strategic Approaches for Amide Bond Formation

The formation of the amide bond is a cornerstone of organic synthesis, and numerous methods have been developed to achieve this transformation efficiently. nih.govresearchgate.net For the synthesis of N-(benzo[d]thiazol-6-yl)-1-naphthamide analogues, the key step is the coupling of a benzothiazole (B30560) amine with a naphthalene-derived carboxylic acid or its activated form.

A direct and widely used method for forming the amide linkage is the nucleophilic acyl substitution reaction between an amine and an acyl chloride. nih.govresearchgate.net In this approach, 1-naphthoyl chloride serves as the electrophilic partner, reacting with the nucleophilic 6-aminobenzo[d]thiazole. The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (CH₂Cl₂), in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.

The general mechanism involves the attack of the amino group of the benzothiazole on the carbonyl carbon of the naphthoyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion to yield the final amide product. The choice of base is crucial to prevent the protonation of the starting amine, which would render it non-nucleophilic. Common bases include tertiary amines like triethylamine (B128534) (Et₃N) or pyridine, or inorganic bases like sodium bicarbonate (NaHCO₃). nih.gov

Table 1: Representative Conditions for Acylation of Aminobenzothiazoles

Amine SubstrateAcyl ChlorideBaseSolventTypical ConditionsReference
6-aminobenzo[d]thiazole1-naphthoyl chloridePyridineDCM0 °C to room temp.General Method
2-aminobenzothiazole (B30445)Cinnamoyl chlorideNaHCO₃CH₂Cl₂0-5 °C nih.govrsc.org
Substituted 2-aminobenzothiazolesChloroacetyl chloride-Dry Benzene (B151609)Reflux nih.gov

An alternative to using highly reactive acyl chlorides is the direct condensation of a carboxylic acid (1-naphthoic acid) with the benzothiazole amine. This method requires the use of a coupling agent to activate the carboxylic acid. researchgate.net N,N'-dicyclohexylcarbodiimide (DCC) is a classic dehydrating agent used for this purpose. mdpi.com DCC activates the carboxyl group of 1-naphthoic acid, making it susceptible to nucleophilic attack by 6-aminobenzo[d]thiazole. The reaction proceeds through an O-acylisourea intermediate, which then reacts with the amine. A major byproduct of this reaction is dicyclohexylurea (DCU), which is poorly soluble in most organic solvents and can often be removed by filtration. mdpi.com

Modern peptide coupling reagents have also been employed to improve yields, reduce side reactions, and simplify purification. Reagents such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) are highly efficient and have become standard tools in amide bond synthesis. These reactions are typically performed in polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) and often include an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization and improve efficiency.

Functionalization and Derivatization of the Benzothiazole Moiety

The benzothiazole ring is a versatile heterocyclic system that can be functionalized to modulate the electronic and steric properties of the final molecule. mdpi.commdpi.com

While the benzothiazole ring itself is relatively electron-rich, nucleophilic aromatic substitution (SNAr) can be achieved on derivatives bearing leaving groups (such as halogens) at activated positions. A more common strategy involves constructing the desired substituted benzothiazole ring from a pre-functionalized aniline (B41778) precursor. acs.orgresearchgate.net For instance, a substituted 4-halo-1,2-diaminobenzene can be cyclized and then acylated to install the naphthamide side chain.

Furthermore, the exocyclic amino group of 2-aminobenzothiazole derivatives can be alkylated. For example, reactions with highly reactive halides like 7-chloro-4,6-dinitrobenzofuroxane have been shown to proceed at the primary amino group. nih.gov Such transformations, followed by acylation, provide a route to more complex analogues.

Electrophilic aromatic substitution, such as bromination, is a powerful tool for functionalizing the benzothiazole core. The regioselectivity of the reaction is dictated by the existing substituents on the benzene portion of the benzothiazole ring. Reagents like N-bromosuccinimide (NBS) are commonly used for selective monobromination of aromatic systems under mild conditions. mdpi.comresearchgate.net For the N-(1-naphthoyl)-6-aminobenzothiazole scaffold, the amide group is a deactivating, ortho-, para-director, while the fused thiazole (B1198619) ring's electronics also influence the substitution pattern. Computational studies can help predict the most reactive sites for electrophilic attack. nih.gov

Once a bromo-derivative is obtained, the carbon-bromine bond serves as a synthetic handle for introducing a wide array of functional groups via palladium-catalyzed cross-coupling reactions. nih.gov

Suzuki-Miyaura Coupling: This reaction uses an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, allowing for the introduction of various aryl substituents. nih.govmdpi.com

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by both palladium and copper complexes, to install an alkynyl group. northeastern.edu

These coupling reactions offer a robust platform for creating libraries of diverse this compound analogues with tailored properties.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Bromo-Aromatic Scaffolds

Reaction TypeAryl HalideCoupling PartnerCatalyst SystemTypical ProductReference
Suzuki-Miyaura7-Bromo-1H-indazole derivative(4-Methoxyphenyl)boronic acidPdCl₂(dppf), K₂CO₃7-(4-Methoxyphenyl)-1H-indazole derivative nih.gov
Suzuki-Miyaura5-(4-bromophenyl)-4,6-dichloropyrimidineAryl boronic acidsPd(PPh₃)₄, K₃PO₄5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine mdpi.com
SonogashiraIodobenzenes2-Imino-3-(2-propynyl)-1,3-benzothiazolePd/Cu2-Substituted imidazo[2,1-b] mdpi.comnih.govbenzothiazoles northeastern.edu

Synthetic Routes to Naphthamide Ring System Modification

Modification of the naphthalene (B1677914) ring system offers another avenue for creating structural diversity in this class of compounds. Similar to the benzothiazole moiety, the naphthalene ring can undergo electrophilic aromatic substitution. The reactivity and regioselectivity are governed by the directing effect of the C1-amide substituent, which is deactivating and directs incoming electrophiles primarily to the 5- and 8-positions of the naphthalene ring.

Bromination using NBS or Br₂ can introduce a halogen handle onto the naphthyl core, which can then be elaborated using the same palladium-catalyzed cross-coupling methodologies described previously (Suzuki, Sonogashira, etc.). mdpi.com This allows for the synthesis of analogues with extended aromatic systems or other functional groups appended to the naphthalene scaffold.

Furthermore, synthetic routes can begin with already substituted 1-naphthoic acids. A variety of substituted naphthalenes are commercially available or can be synthesized through established methods, such as the Friedel-Crafts acylation followed by oxidation or through multi-step sequences involving cyclization reactions. acs.orgresearchgate.net These functionalized precursors can then be converted to the corresponding naphthoyl chlorides or used directly in coupling reactions with 6-aminobenzo[d]thiazole to generate a diverse array of target molecules.

Advanced Synthetic Techniques and Optimization

In the quest for more efficient, sustainable, and rapid methods for the synthesis of complex molecules like this compound and its analogues, researchers have increasingly turned to advanced synthetic techniques. These methods offer significant advantages over classical synthetic approaches by reducing reaction times, improving yields, and minimizing waste. Key areas of advancement include the use of microwave irradiation to accelerate reactions and the development of one-pot multicomponent strategies that increase molecular complexity in a single step.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. researchgate.net This technique utilizes microwave energy to heat reactions directly and efficiently, often leading to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. researchgate.netnih.gov The application of microwave irradiation has been successfully demonstrated in the synthesis of various heterocyclic compounds, including benzothiazole and naphthamide derivatives.

Research has shown that the cyclocondensation reactions required to form the benzothiazole core can be significantly expedited under microwave conditions. For instance, the reaction of 2-aminothiophenols with aldehydes, a common route to 2-substituted benzothiazoles, can be completed in minutes under microwave irradiation, whereas conventional methods might require several hours. ias.ac.in Similarly, the synthesis of various N-substituted acetamide (B32628) derivatives of benzothiazole has been achieved with substantial yields using microwave-assisted protocols. researchgate.net

In the context of naphthamide analogues, microwave assistance has been employed in multi-step synthetic sequences. For example, a four-step microwave-assisted process has been developed for the synthesis of certain 2-naphthamide (B1196476) derivatives, demonstrating the utility of this technology in building complex molecular frameworks efficiently. nih.gov These protocols often involve polar solvents that couple effectively with microwave energy, leading to rapid and uniform heating of the reaction mixture. The optimization of these protocols typically involves screening different solvents, bases, and catalyst systems to achieve the highest possible yield in the shortest time.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Benzothiazole Analogues

Product Class Conventional Method (Time) Microwave-Assisted Method (Time) Yield Improvement Reference
1,2,4-Triazole Derivatives ~48 hours 10-13 minutes Significant nih.gov
Acyclic C-nucleosides Several hours 15-20 minutes Significant nih.gov
Benzothiazole Library Not specified Shorter reaction times Good to excellent yields ias.ac.in

One-Pot Multicomponent Reaction Strategies

One-pot multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants are combined in a single reaction vessel to form a final product that incorporates substantial portions of all the starting materials. researchgate.net This approach is prized for its high atom and step economy, operational simplicity, and its ability to rapidly generate libraries of structurally diverse compounds. nih.gov

A notable example relevant to the synthesis of this compound analogues is the Betti reaction. This is a multicomponent reaction that typically involves an aldehyde, a primary or secondary amine, and a phenol (B47542) to form an aminobenzylphenol derivative. A variation of this reaction has been efficiently used to synthesize a series of novel β-naphthol derivatives containing a benzothiazolylamino group. nih.govresearchgate.net In this strategy, 2-aminobenzothiazole (or its substituted derivatives), naphthalen-2-ol, and various heteroaryl aldehydes are reacted in a one-pot fashion to yield complex structures like 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol. nih.govresearchgate.net

The efficiency of these MCRs can often be enhanced through the use of catalysts. For instance, novel thiazole derivatives have been synthesized in high yields via a one-pot, four-component reaction using orthophosphoric acid as a catalyst under mild conditions. ijcce.ac.ir Similarly, chemoenzymatic one-pot MCRs have been developed for thiazole synthesis, utilizing enzymes like trypsin to catalyze the reaction under mild conditions, achieving yields up to 94%. researchgate.net These strategies provide a green and efficient pathway to complex heterocyclic systems, avoiding the need to isolate intermediates and reducing solvent waste and purification steps. researchgate.net

Table 2: Examples of Multicomponent Reactions for Synthesis of Benzothiazole Analogues

Reaction Type Reactants Product Key Features Reference
Betti Reaction 2-Aminobenzothiazole, Naphthalen-2-ol, Heteroaryl aldehydes β-Naphthol derivatives with benzothiazolylamino groups Efficient, good yields (up to 93%) nih.govresearchgate.net
Three-Component Arylglyoxals, Quinoline-2,4-diol, 2-Aminobenzothiazole Benzo[d]imidazo[2,1-b]thiazole derivatives Green synthesis in water, high yields (83-90%) researchgate.net
Four-Component Bromo-acetyl ester, Thiosemicarbazide, Pyrazole-carbaldehyde, Substituted phenyl Pyrazole-thiazole derivatives One-pot condensation, mild conditions ijcce.ac.ir

Structural Characterization and Spectroscopic Elucidation of N Benzo D Thiazol 6 Yl 1 Naphthamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For a molecule with the complexity of N-(benzo[d]thiazol-6-yl)-1-naphthamide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is essential for unambiguous assignment of all proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit a series of signals corresponding to the protons of the benzothiazole (B30560) and naphthalene (B1677914) ring systems, as well as the amide proton.

The benzothiazole moiety would display signals for its three aromatic protons. Based on data for 6-aminobenzothiazole (B108611) derivatives, the proton at the 2-position of the benzothiazole ring (H-2) is anticipated to appear as a singlet in the downfield region, typically around δ 9.0 ppm. The protons on the benzene (B151609) ring of the benzothiazole (H-4, H-5, and H-7) would present as a complex multiplet or as distinct doublets and doublet of doublets, depending on the solvent and resolution.

The 1-naphthamide moiety would show seven aromatic protons. The proton at the 8-position of the naphthalene ring is expected to be significantly deshielded due to its peri-interaction with the carbonyl group of the amide, likely appearing as a doublet around δ 8.2-8.4 ppm. The remaining naphthyl protons would resonate in the aromatic region (δ 7.5-8.0 ppm) as a series of multiplets.

The amide proton (NH) is expected to appear as a broad singlet in the downfield region, typically between δ 10.0 and 12.0 ppm, with its chemical shift being sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Amide NH10.0 - 12.0br s
Naphthyl H-88.2 - 8.4d
Naphthyl H-2', H-4', H-5'7.8 - 8.1m
Naphthyl H-3', H-6', H-7'7.5 - 7.8m
Benzothiazole H-2~9.0s
Benzothiazole H-47.9 - 8.1d
Benzothiazole H-77.8 - 8.0d
Benzothiazole H-57.3 - 7.5dd

Note: Predicted values are based on analogous compounds and may vary depending on the solvent and experimental conditions. d = doublet, dd = doublet of doublets, m = multiplet, br s = broad singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, a total of 18 distinct carbon signals are expected in the aromatic and amide regions.

The carbonyl carbon of the amide group is anticipated to be the most downfield signal, appearing in the range of δ 165-170 ppm. The carbons of the benzothiazole ring system are expected to resonate between δ 115 and 155 ppm. The carbon atom at the 2-position (C-2), being adjacent to both sulfur and nitrogen, would likely appear around δ 158 ppm. The carbons of the naphthalene ring will also appear in the aromatic region, with their specific chemical shifts influenced by the electron-withdrawing effect of the amide group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Amide C=O165 - 170
Benzothiazole C-2~158
Benzothiazole C-3a, C-7a130 - 155
Benzothiazole C-4, C-5, C-6, C-7115 - 130
Naphthyl C-1'~134
Naphthyl C-2' to C-8a'120 - 135

Note: Predicted values are based on analogous compounds and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR experiments are crucial for the definitive assignment of the complex ¹H and ¹³C NMR spectra of this compound.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For instance, it would show correlations between adjacent protons on the benzothiazole ring (e.g., H-4 with H-5, and H-5 with H-7) and within the naphthalene ring system, allowing for the tracing of the connectivity of the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be instrumental in assigning the carbon signals based on the already assigned proton signals. For example, the proton at H-2 of the benzothiazole would show a correlation to the C-2 carbon.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition.

The fragmentation of this compound under electron ionization (EI) or electrospray ionization (ESI) would likely proceed through several key pathways. A primary fragmentation would be the cleavage of the amide bond, leading to the formation of the 1-naphthoyl cation and the 6-aminobenzothiazole radical cation, or their corresponding neutral and charged fragments.

Proposed Key Fragmentation Pathways:

Amide Bond Cleavage:

Formation of the 1-naphthoyl cation (m/z 155).

Formation of the N-(benzo[d]thiazol-6-yl) radical cation (m/z 150).

Further Fragmentation of the 1-Naphthoyl Cation:

Loss of carbon monoxide (CO) to yield the naphthyl cation (m/z 127).

Fragmentation of the Benzothiazole Moiety:

Loss of HCN from the thiazole (B1198619) ring.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/zProposed Fragment
316[M]⁺˙ (Molecular Ion)
155[C₁₁H₇O]⁺ (1-Naphthoyl cation)
150[C₇H₆N₂S]⁺˙ (6-Aminobenzothiazole radical cation)
127[C₁₀H₇]⁺ (Naphthyl cation)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.

The most prominent features would be the N-H stretching vibration of the amide group, appearing as a sharp band in the region of 3300-3500 cm⁻¹, and the strong C=O stretching vibration of the amide carbonyl group, typically observed between 1650 and 1680 cm⁻¹. The spectrum would also display characteristic absorptions for the aromatic C-H stretching vibrations above 3000 cm⁻¹ and the C=C and C=N stretching vibrations of the aromatic and heterocyclic rings in the 1400-1600 cm⁻¹ region. The C-S stretching vibration of the benzothiazole ring is expected to appear in the fingerprint region, typically around 700-800 cm⁻¹.

Table 4: Predicted Key IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)
N-H Stretch (Amide)3300 - 3500
Aromatic C-H Stretch3000 - 3100
C=O Stretch (Amide I)1650 - 1680
N-H Bend (Amide II)1510 - 1550
C=C and C=N Stretch (Aromatic/Heterocyclic)1400 - 1600
C-S Stretch700 - 800

Computational and Theoretical Investigations of Naphthamide Substituted Benzothiazoles

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a robust balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for N-(benzo[d]thiazol-6-yl)-1-naphthamide would involve solving the Kohn-Sham equations to determine the ground-state electron density, from which various molecular properties can be derived. Such calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)) to approximate the electronic distribution.

DFT is employed to optimize the molecule's geometry to its lowest energy state and to compute its electronic properties. This analysis reveals the distribution of electrons across the molecular framework, highlighting regions of high or low electron density. Key outputs include the total energy, dipole moment, and the energies and shapes of the molecular orbitals.

Table 1: Representative Theoretical Electronic Properties of this compound (Hypothetical DFT Calculation) This table is illustrative and presents expected values for a molecule of this class.

PropertyValueUnit
Total Energy-1285.45Hartree
Dipole Moment3.12Debye
HOMO Energy-6.25eV
LUMO Energy-1.89eV
HOMO-LUMO Gap4.36eV

Reactivity Predictions and Mechanistic Insights

The electronic data from DFT calculations are instrumental in predicting the chemical reactivity of this compound. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy indicates the ability to donate electrons and is associated with reactivity towards electrophiles, while the LUMO energy reflects the ability to accept electrons, indicating reactivity towards nucleophiles. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity.

Global reactivity descriptors such as chemical hardness (η), electronic chemical potential (μ), and electrophilicity (ω) can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity profile. These parameters help in understanding the molecule's behavior in chemical reactions and its potential interaction mechanisms.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein or enzyme. Benzothiazole (B30560) derivatives have been extensively studied as inhibitors of various enzymes, including protein kinases, making them promising candidates for anticancer drug development.

A molecular docking study of this compound would involve:

Preparation of the Ligand and Receptor: The 3D structure of the ligand would be generated and energy-minimized. A relevant protein target (e.g., a kinase like p56lck or a protein involved in cell proliferation) would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock or Glide, the ligand is placed into the active site of the receptor, and various conformations are sampled. The program calculates a binding score for each pose, estimating the binding affinity.

Analysis of Results: The best-scoring poses are analyzed to understand the specific interactions—such as hydrogen bonds, hydrophobic interactions, and pi-stacking—that stabilize the ligand-receptor complex. For instance, the amide group of the ligand could act as a hydrogen bond donor or acceptor, while the aromatic rings could engage in pi-stacking with aromatic residues in the active site.

Table 2: Illustrative Molecular Docking Results for this compound with a Protein Kinase Target This table is a hypothetical representation of typical docking simulation output.

ParameterResult
Binding Affinity-9.5 kcal/mol
Interacting ResiduesMet337, Gln155, Phe382
Hydrogen BondsN-H (amide) with Gln155 backbone C=O
Hydrophobic InteractionsNaphthalene (B1677914) ring with Phe382 side chain

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical model that correlates the chemical structure of a series of compounds with their biological activity. For a class of compounds like naphthamide-substituted benzothiazoles, a 3D-QSAR model could be developed to guide the synthesis of new derivatives with enhanced potency.

The process involves:

Dataset Collection: A series of benzothiazole analogues with measured biological activity (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors is calculated. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters.

Model Building: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to create an equation linking the descriptors to the biological activity.

Validation: The model's predictive power is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation sets.

A QSAR model could reveal that specific substitutions on the naphthalene or benzothiazole ring that alter steric bulk or electronic properties are critical for activity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis focuses specifically on the properties of the HOMO and LUMO. The distribution and energy of these orbitals are central to the molecule's electronic and optical properties. The HOMO is typically localized on the more electron-rich portions of the molecule, while the LUMO resides on the electron-poorer regions. In this compound, the HOMO would likely be distributed over the benzothiazole and naphthalene rings, while the LUMO might be centered more on the electron-withdrawing amide region and the thiazole (B1198619) ring.

The HOMO-LUMO energy gap (ΔE) is a key parameter derived from FMO analysis. It correlates with the molecule's electronic excitability and chemical reactivity. A smaller gap often corresponds to a molecule that is more easily polarized and exhibits a red-shifted absorption in its UV-Vis spectrum.

Table 3: Representative FMO Properties for this compound This table provides hypothetical FMO data to illustrate key parameters.

ParameterDescriptionHypothetical Value
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.25 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.89 eV
ΔE (Energy Gap)ELUMO - EHOMO4.36 eV

Electrostatic Potential (ESP) and Reduced Density Gradient (RDG) Analysis

Electrostatic Potential (ESP) mapping is a valuable tool for visualizing the charge distribution of a molecule. An ESP map plots the electrostatic potential onto the molecule's electron density surface. This visualization helps identify regions that are rich or poor in electrons. For this compound, negative potential (typically colored red) would be expected around the electronegative oxygen and nitrogen atoms of the amide group and the thiazole nitrogen, indicating sites susceptible to electrophilic attack. Positive potential (colored blue) would be found around the amide and aromatic hydrogen atoms, indicating sites for nucleophilic attack.

Reduced Density Gradient (RDG) analysis is a more advanced technique used to visualize and characterize non-covalent interactions within and between molecules. It plots the RDG against the electron density, revealing different types of interactions:

Hydrogen Bonds: Appear as strong, attractive interactions.

Van der Waals Interactions: Characterized by weak, delocalized interactions.

Steric Repulsion: Identified by strong, repulsive interactions in crowded regions of the molecule.

An RDG analysis of this compound would help to understand the intramolecular hydrogen bonding and the steric effects between the naphthyl and benzothiazole moieties, which influence its preferred conformation.

Structure Activity Relationship Sar Studies of N Benzo D Thiazol 6 Yl 1 Naphthamide Analogues

Impact of Substituent Modifications on Benzothiazole (B30560) Ring System

The benzothiazole core is a prevalent scaffold in medicinal chemistry, and its substitution pattern plays a pivotal role in modulating the biological activity of N-(benzo[d]thiazol-6-yl)-1-naphthamide analogues. researchgate.net Alterations at various positions of the benzothiazole ring have been shown to significantly influence the compound's interaction with its biological targets.

Research on related benzothiazole derivatives has demonstrated that the electronic and steric properties of substituents on the benzene (B151609) ring of the benzothiazole moiety are critical for activity. For instance, in a series of N-(substituted benzothiazol-2-yl)amide derivatives, the introduction of a methoxy (B1213986) group at the 6-position of the benzothiazole ring led to the most effective anticonvulsant agent. nih.gov This suggests that electron-donating groups at this position can be beneficial for certain biological activities.

In the context of sirtuin inhibition, a key area of investigation for compounds with the this compound scaffold, the nature of the substituent at the 6-position can dictate potency and selectivity. While direct SAR data for the titular compound is limited, studies on other 6-substituted benzothiazole derivatives offer valuable insights. For example, the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides highlighted the impact of various aryl groups at the 6-position on biological activities like urease inhibition. researchgate.net

Interactive Table: Impact of Benzothiazole Ring Substitutions on Biological Activity (Hypothetical Data Based on Related Compounds)

Compound ID Substitution at C6 Substitution at other positions Biological Activity (IC₅₀, µM)
1a -H - 15.2
1b -OCH₃ - 8.5
1c -Cl - 12.1
1d -NO₂ - 25.8

Note: The data in this table is illustrative and based on trends observed in related benzothiazole-containing compounds, not specifically this compound.

Influence of Naphthamide Moiety Modifications

Studies on analogous thiazole-based sirtuin inhibitors have underscored the importance of the naphthyl substituent. For instance, the introduction of lipophilic atoms, such as halogen atoms or methyl groups, at the naphthyl substituent of SirReal2 analogues was found to improve SIRT2 inhibitory ability. nih.gov This suggests that enhancing the hydrophobic character of the naphthamide moiety could be a viable strategy for increasing the potency of this compound analogues.

Furthermore, research on substituted piperidine (B6355638) naphthamides has revealed that the nature and position of substituents on the naphthalene (B1677914) ring can influence receptor affinity and selectivity. nih.gov For example, in a series of 1-naphthamides, halogen and methyl substitutions in certain positions increased D(4.2) receptor affinity. nih.gov Although the core scaffold differs, these findings provide a rationale for exploring similar modifications on the naphthyl ring of this compound. The replacement of the naphthyl group with other aromatic systems, such as a benzyl (B1604629) group, has been shown to impair SIRT2 inhibitory activity in related scaffolds, highlighting the specific role of the naphthyl moiety. nih.gov

Stereochemical Considerations and Conformational Analysis

Conformational analysis of related N-(benzo[d]thiazolyl)-substituted amides provides valuable insights. In the crystal structure of N-(benzo[d]thiazol-6-yl)-3-bromobenzamide, the benzothiazole and brominated aryl ring systems are nearly parallel, with a dihedral angle of 5.8 (2)°. nih.gov However, in N-(6-Methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide, the dihedral angles between the ring systems are significantly different in the two independent molecules found in the crystal lattice (46.43 (15)° and 66.35 (13)°). nih.gov This highlights the conformational flexibility of the N-aryl amide linkage.

A computational study on other benzothiazole derivatives involving a conformational analysis by varying the dihedral angle between the benzothiazole and an adjacent phenyl ring identified two stable conformers at 0° and 180°. mdpi.com This suggests that planar or near-planar conformations may be energetically favorable. The specific conformation adopted by this compound in a biological environment will be crucial for its interaction with the target protein.

Elucidation of Key Pharmacophoric Features for Biological Efficacy

Based on the available data for related compounds, a pharmacophore model for this compound analogues as potential sirtuin inhibitors can be proposed. This model integrates the key structural features necessary for effective binding and inhibition.

The essential pharmacophoric elements include:

Aromatic Benzothiazole Ring: This unit is crucial for establishing key interactions within the binding site. The nitrogen and sulfur atoms can participate in hydrogen bonding and other specific interactions.

Hydrophobic Naphthyl Moiety: This large, hydrophobic group is critical for occupying a hydrophobic pocket in the target enzyme. Docking studies of thiazole-based SIRT2 inhibitors have highlighted the importance of Van der Waals and π-π stacking interactions with hydrophobic residues such as Tyr104, Phe119, Phe234, and Phe235. nih.govmdpi.com

Amide Linker: The amide group acts as a rigid spacer that correctly orients the two aromatic systems. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor.

Appropriate Substitution on the Benzothiazole Ring: As discussed in section 5.1, substituents at the 6-position can modulate potency and selectivity, likely by interacting with specific sub-pockets within the active site.

The development of potent and selective inhibitors will rely on the strategic optimization of these pharmacophoric features to maximize complementary interactions with the target protein.

Interactive Table: Key Pharmacophoric Features and Their Contributions

Pharmacophoric Feature Potential Interactions Contribution to Biological Efficacy
Benzothiazole Nitrogen Hydrogen Bond Acceptor Anchoring the molecule in the binding site
Benzothiazole Sulfur Hydrophobic/van der Waals Enhancing binding affinity and selectivity
Naphthyl Ring Hydrophobic, π-π Stacking Occupying hydrophobic pockets, increasing potency
Amide N-H Hydrogen Bond Donor Directional interaction for specific binding

Pre Clinical Biological Activity and Mechanistic Investigations in Vitro and in Vivo Models

Antimicrobial Efficacy Studies

No published in vitro or in vivo studies were identified that specifically investigate the antimicrobial properties of N-(benzo[d]thiazol-6-yl)-1-naphthamide.

Antibacterial Spectrum and Potency (In Vitro)

There is no available data detailing the in vitro antibacterial spectrum or potency (such as Minimum Inhibitory Concentration values) of this compound against any Gram-positive or Gram-negative bacterial strains. Research on other benzothiazole (B30560) derivatives has shown varied antibacterial potential, but these findings cannot be specifically attributed to this compound. researchgate.netnih.govnih.gov

Antifungal Efficacy (In Vitro)

Specific data on the in vitro antifungal efficacy of this compound against fungal or yeast pathogens is not available in the current scientific literature. While some benzothiazole-containing compounds have been explored for antifungal effects, these results are not specific to the compound . nih.gov

Anti-tubercular Activity and DprE1 Inhibition Studies

There are no studies specifically identifying this compound as an anti-tubercular agent or as an inhibitor of the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). DprE1 is a known target for various benzothiazole-containing antitubercular compounds, but the inhibitory activity of this compound against this enzyme has not been reported.

Anticancer and Antiproliferative Activities

No specific preclinical studies on the anticancer and antiproliferative activities of this compound were found.

In Vitro Cytotoxicity Screening against Various Cancer Cell Lines

There is a lack of published data regarding the in vitro cytotoxicity (e.g., IC50 values) of this compound against any human cancer cell lines. While numerous benzothiazole derivatives have demonstrated cytotoxic effects against various cancers, these findings are not directly applicable to this compound.

Induction of Apoptosis and Cell Cycle Modulation

Mechanistic studies detailing the ability of this compound to induce apoptosis or cause cell cycle arrest in cancer cells have not been published. Research into other novel benzothiazole derivatives has shown that they can induce apoptosis through various pathways, but this cannot be extrapolated to the specific compound of interest.

Enzyme and Receptor Inhibition Studies Relevant to Oncogenic Pathways

No studies have been published detailing the inhibitory activity of this compound against enzymes or receptors involved in oncogenic pathways. While other benzothiazole derivatives have been investigated for their anticancer properties, including the inhibition of enzymes like quinone oxidoreductase 2 (NQO2) which can play a role in cancer and inflammation, no such data exists for this compound. nih.gov

Anti-inflammatory and Immunomodulatory Potential

There is no available research on the anti-inflammatory or immunomodulatory effects of this compound.

Cannabinoid Receptor (CB2) Agonism and Related Anti-inflammatory Effects

No studies have investigated the interaction of this compound with the cannabinoid CB2 receptor. The CB2 receptor is a known target for anti-inflammatory drug development, and various synthetic agonists have been explored for their therapeutic potential. nih.govnih.govfrontiersin.orgresearchgate.net However, the affinity and functional activity of this compound at this receptor have not been reported.

Modulation of Inflammatory Mediators and Signaling Pathways (In Vitro/Pre-clinical In Vivo)

There is a lack of evidence regarding the ability of this compound to modulate inflammatory mediators or signaling pathways. Research on other benzothiazole derivatives has shown potential anti-inflammatory effects through various mechanisms, but these findings cannot be extrapolated to the specific compound . nih.govjyoungpharm.orgresearchgate.netdntb.gov.uaresearchgate.netresearchgate.net

Anticonvulsant Activities and Neuroactivity in Pre-clinical Models

The anticonvulsant and neuroactive properties of this compound have not been evaluated in any preclinical models. Numerous studies have demonstrated the anticonvulsant potential of various N-(6-substituted benzo[d]thiazol-2-yl) derivatives, but this compound is not among the compounds tested. ekb.egnih.govresearchgate.netnih.govbiomedpharmajournal.org

Other Emerging Biological Activities

Antidiabetic Potential

There are no published studies investigating the antidiabetic potential of this compound. The benzothiazole nucleus is present in some compounds explored for their antidiabetic properties, with mechanisms including the inhibition of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). researchgate.netnih.govresearchgate.netnih.gov However, no such research has been conducted on this compound.

Antimalarial Activity

No studies were identified that specifically investigated the antimalarial activity of this compound. While the broader class of benzothiazole derivatives has been a subject of interest in antimalarial research, with various analogues showing a range of activities against Plasmodium falciparum, data for the titled compound is not present in the reviewed literature. researchgate.netbanglajol.infonih.gov

Antiviral Properties

There is no available research data concerning the antiviral properties of this compound. The scientific literature does describe the exploration of other benzothiazole-containing molecules for activity against various viruses, but specific findings for this compound have not been published. nih.gov

Analgesic Effects

An examination of the literature did not reveal any pre-clinical studies evaluating the potential analgesic effects of this compound in either in vitro or in vivo models. Although analgesic properties have been reported for some compounds within the benzothiazole family, this specific derivative has not been a subject of such investigations in the available literature.

Antioxidant Capacity

No published research was found that assessed the antioxidant capacity of this compound. Consequently, there is no data available on its potential to act as a free radical scavenger or to modulate oxidative stress pathways.

Molecular Mechanisms of Action and Target Identification

Consistent with the lack of data on its biological activities, there is no information available regarding the specific molecular mechanisms of action for this compound.

In Vitro Enzyme Inhibition Assays

No studies have been published detailing the results of in vitro enzyme inhibition assays for this compound. Therefore, its inhibitory profile against any specific enzymatic targets remains unknown.

Receptor Binding Affinity and Functional Assays

There are no available reports on the receptor binding affinity or the results of functional assays for this compound. Its potential interactions with any biological receptors have not been documented in the scientific literature.

Cellular Pathway Perturbation Analysis

The study of this compound and its analogs has revealed significant interactions with key cellular pathways, particularly those integral to cancer cell proliferation and survival. The benzothiazole moiety, combined with a naphthamide group, creates a chemical scaffold with potent biological activity. Research into structurally similar compounds has highlighted several mechanisms by which this class of molecules perturbs cellular functions, primarily through the inhibition of critical signaling pathways and the induction of apoptosis.

In Vitro Investigations

In vitro studies using various human cancer cell lines have been fundamental in elucidating the cellular mechanisms affected by benzothiazole derivatives. While direct studies on this compound are limited in publicly accessible literature, research on closely related benzothiazole-naphthalimide hybrids provides significant insights into its probable mechanism of action.

One key area of investigation has been the antiproliferative activity of these compounds. For instance, a naphthalimide-benzothiazole derivative demonstrated considerable cytotoxic effects against several cancer cell lines. nih.gov This suggests that the core structure, shared by this compound, is effective at inhibiting cancer cell growth. The mechanism for this cytotoxicity is often linked to the molecule's ability to intercalate with DNA, thereby disrupting replication and transcription processes, a common pathway for naphthalimide-based compounds. nih.gov

Further studies on other benzothiazole derivatives have identified specific signaling pathway modulation. A notable example is the inhibition of the AKT and ERK signaling pathways by the compound 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (compound B7) in human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. nih.gov Both AKT (Protein Kinase B) and ERK (Extracellular signal-regulated kinases) are crucial components of pathways that regulate cell proliferation, survival, and differentiation. Their inhibition can lead to cell cycle arrest and apoptosis. nih.gov

The table below summarizes the cytotoxic activity of a representative naphthalimide-benzothiazole derivative against various cancer cell lines, which serves as a model for the potential activity of this compound.

Cancer Cell LineCell Line TypeIC₅₀ Value (µM)Reference
HT-29Colon Carcinoma3.72 ± 0.3 nih.gov
A549Lung Carcinoma4.074 ± 0.3 nih.gov
MCF-7Breast Adenocarcinoma7.91 ± 0.4 nih.gov

In Vivo Models

While specific in vivo data on this compound is not extensively documented, the broader class of benzothiazole derivatives has been evaluated in animal models for various therapeutic properties, including anticancer and anticonvulsant activities. nih.govnih.gov These studies confirm the biological activity observed in vitro and provide a basis for understanding how these compounds might behave in a complex biological system. For example, in vivo studies on certain benzothiazole derivatives have shown promising anticonvulsant activity in mice, indicating their ability to cross the blood-brain barrier and modulate neurological pathways. nih.gov

The perturbation of cellular pathways by this class of compounds is not limited to anticancer effects. Certain benzothiazole derivatives have been investigated for their anti-inflammatory properties through the inhibition of the p38α MAP kinase pathway, which is involved in the production of pro-inflammatory cytokines. researchgate.net

The collective evidence from in vitro and in vivo models on related benzothiazole compounds suggests that this compound likely exerts its biological effects through one or more of the following mechanisms:

DNA Intercalation: Leading to disruption of DNA replication and gene transcription. nih.gov

Inhibition of Pro-Survival Signaling: Targeting key kinases such as AKT and ERK to halt uncontrolled cell proliferation. nih.gov

Microtubule Disruption: Interfering with the dynamics of cellular microtubules, which are essential for cell division. researchgate.net

Modulation of Inflammatory Pathways: Inhibiting kinases like p38α MAP kinase to reduce inflammation. researchgate.net

These findings underscore the potential of the benzothiazole-naphthamide scaffold as a platform for developing targeted therapeutic agents.

Derivatization and Analog Development Strategies

Systematic Synthesis and Biological Evaluation of N-(benzo[d]thiazol-6-yl)-1-naphthamide Derivatives

A systematic approach to understanding the structure-activity relationships (SAR) of this compound would involve the synthesis of a library of derivatives with modifications at key positions, followed by their biological evaluation. The core structure of this compound offers several points for modification: the benzothiazole (B30560) ring, the naphthalene (B1677914) ring, and the amide linker.

Modification of the Benzothiazole Ring: The benzothiazole moiety is a versatile scaffold in medicinal chemistry, and substitutions on this ring system can significantly influence biological activity. benthamscience.compcbiochemres.com For instance, in a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, substitutions on the benzothiazole ring were explored to modulate urease inhibition activity. mdpi.com Analogously, derivatives of this compound could be synthesized with various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at the available positions of the benzothiazole ring to probe their effect on a target of interest.

Modification of the Naphthalene Ring: The naphthalene ring system provides a large surface area for potential interactions with biological targets. The synthesis of derivatives with substituents on the naphthalene ring could explore the impact of electronic and steric factors on activity. For example, studies on other naphthamide-based scaffolds have shown that substitutions on the naphthyl moiety can tune their biological activities, such as biofilm inhibition. nih.gov

Structure-Activity Relationship (SAR) Studies: The biological evaluation of systematically synthesized derivatives is crucial for establishing a clear SAR. For example, in a study of benzothiazole-phenyl analogs, it was found that the placement of trifluoromethyl groups on the aromatic rings was well-tolerated by the target enzymes. nih.gov A similar approach for this compound derivatives would involve synthesizing analogs with electron-donating and electron-withdrawing groups on both the benzothiazole and naphthalene rings to map the electronic requirements for optimal activity.

Below is an interactive data table illustrating a hypothetical SAR study for this compound derivatives, based on findings for analogous benzothiazole amides. mdpi.comresearchgate.net

Compound IDBenzothiazole Substituent (R1)Naphthalene Substituent (R2)Biological Activity (IC50, µM)
Parent HH10.5
1a 4-ClH5.2
1b 4-FH7.8
1c 4-CH3H12.1
1d H4-OCH38.9
1e H4-NO23.1

This data is illustrative and based on general SAR principles observed in related compound series.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a powerful strategy in drug design that involves replacing the core structure of a molecule with a chemically different scaffold while retaining similar biological activity. kuleuven.bersc.org This can lead to the discovery of novel chemotypes with improved properties, such as enhanced potency, better ADME profiles, or new intellectual property. Bioisosteric replacement, a related concept, involves substituting a functional group with another that has similar physicochemical properties. nih.govdrughunter.com

Scaffold Hopping of the Benzothiazole Core: The benzothiazole ring can be replaced by other bicyclic heteroaromatic systems that can mimic its size, shape, and electronic properties. Potential replacements include benzoxazole, benzimidazole, indazole, or quinoline (B57606). For example, an optimization program for a Cathepsin K inhibitor successfully employed isosteric replacements for a benzothiazole group to mitigate hERG ion channel inhibition. nih.gov

Bioisosteric Replacement of the Amide Linker: The amide bond is a common site for bioisosteric replacement due to its potential susceptibility to enzymatic cleavage. nih.gov A variety of functional groups can serve as amide bond bioisosteres, including 1,2,3-triazoles, oxadiazoles, and fluoroalkenes. These replacements can enhance metabolic stability and influence the conformational preferences of the molecule. drughunter.comcambridgemedchemconsulting.com

Scaffold Hopping of the Naphthalene Moiety: The naphthalene ring can be replaced with other aromatic or heteroaromatic systems. For instance, a phenyl, quinoline, or indole (B1671886) ring could be introduced to explore new interactions with the biological target. This strategy is often guided by computational modeling to ensure that the new scaffold can adopt a similar binding mode to the original naphthalene ring.

The following table presents potential bioisosteric replacements and scaffold hops for the different moieties of this compound.

Original MoietyPotential Bioisosteres/ScaffoldsRationale
BenzothiazoleBenzoxazole, Benzimidazole, IndazoleMaintain bicyclic structure, modulate H-bonding
Amide Linker1,2,3-Triazole, Oxadiazole, FluoroalkeneIncrease metabolic stability, alter conformation
NaphthaleneQuinoline, Phenyl, BiphenylExplore different steric and electronic interactions

Design and Synthesis of Hybrid Molecules Incorporating Other Bioactive Pharmacophores

Molecular hybridization is a strategy that involves combining two or more pharmacophores into a single molecule. nih.gov This can result in hybrid compounds with dual or synergistic activities, or with improved pharmacokinetic properties.

Hybridization with Anti-inflammatory Agents: Given that many benzothiazole derivatives exhibit anti-inflammatory properties, a potential strategy would be to create hybrid molecules of this compound with known non-steroidal anti-inflammatory drugs (NSAIDs). For example, a study reported the synthesis of hybrid amides from 2-aminobenzothiazole (B30445) and various profens, which demonstrated promising anti-inflammatory and antioxidant activities. mdpi.com A similar approach could be used to link an NSAID pharmacophore to the this compound scaffold.

Hybridization with Anticancer Agents: Benzothiazole derivatives have also been investigated as anticancer agents. ijper.org Therefore, hybrid molecules could be designed by incorporating pharmacophores from known anticancer drugs. For instance, a quinoline moiety, which is present in several anticancer drugs, could be attached to the this compound core. The synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives has been reported as a strategy to develop new antibacterial agents, showcasing the feasibility of creating such hybrids. researchgate.net

Hybridization with Other Pharmacophores: Depending on the desired biological activity, other pharmacophores could be incorporated. For example, if the target is a kinase, a hinge-binding motif could be integrated into the structure. If the goal is to improve cell permeability, a lipophilic group or a carrier-mediated transport substrate could be added. The design of such hybrid molecules is often facilitated by computational modeling to ensure that the different pharmacophoric elements are optimally positioned for their respective interactions.

Future Research Directions and Translational Perspectives for Naphthamide Substituted Benzothiazoles

Development of Advanced Pre-clinical Models for Efficacy Assessment

The evaluation of therapeutic efficacy for compounds like N-(benzo[d]thiazol-6-yl)-1-naphthamide has traditionally relied on two-dimensional (2D) monolayer cell cultures. However, these models often fail to predict clinical outcomes due to their inability to replicate the complex three-dimensional (3D) microenvironment of human tissues. nih.gov High attrition rates of new drug candidates in clinical trials can be partly attributed to the poor predictive power of these overly simplistic assays. nih.gov Future research must therefore adopt advanced preclinical models that more accurately mimic in vivo conditions.

Three-dimensional (3D) cell culture systems, such as multicellular tumor spheroids (MCTS) and organoids, offer a significant improvement. bmrat.orgnih.gov These models recapitulate key aspects of native tissue architecture, including cell-cell interactions, nutrient and oxygen gradients, and the development of a hypoxic core, all of which influence drug response. nih.gov For a compound like this compound, which may target cancer, testing in 3D spheroid systems could provide more accurate insights into its ability to penetrate solid tumors and exert its effects on cells in different metabolic states. nih.govresearchgate.net

Patient-derived organoids (PDOs) represent a particularly powerful platform for preclinical efficacy and personalized medicine. nih.govmdpi.com Generated from patient tissue, PDOs retain the genetic and phenotypic characteristics of the original tumor, offering a model to test drug sensitivity on an individual basis. mdpi.comthno.org Establishing a biobank of PDOs from different cancer types would enable the screening of naphthamide-substituted benzothiazoles to identify patient populations most likely to respond. mdpi.com Furthermore, organ-on-a-chip technologies, which simulate the physiological and mechanical functions of human organs, can be used to model drug responses in a multi-organ context, providing data on potential efficacy and cross-tissue effects before human trials. nih.gov

Model TypeKey FeaturesAdvantagesLimitations
2D Monolayer CultureCells grown on a flat surfaceHigh-throughput, low cost, reproducibleLacks physiological relevance, no 3D architecture, uniform drug exposure nih.gov
3D SpheroidsSelf-assembled spherical cell aggregatesMimics tumor microenvironment, nutrient/oxygen gradients, cell-cell interactions nih.govVariability in size and shape, can be difficult to scale for high-throughput screening nih.gov
Patient-Derived Organoids (PDOs)Stem cell-derived 3D cultures from patient tissueRecapitulates patient-specific tumor heterogeneity, predictive of clinical response mdpi.comthno.orgHigher cost, more complex culture requirements, potential for genetic drift over time
Organ-on-a-ChipMicrofluidic devices with living cells simulating organ functionModels organ-level physiology and mechanics, allows for multi-organ interaction studies nih.govTechnically complex, lower throughput, still an emerging technology

Integration of Proteomics and Metabolomics for Comprehensive Mechanistic Understanding

To optimize the therapeutic potential of this compound, a comprehensive understanding of its molecular mechanism of action is essential. While initial assays may identify a primary target, the full biological impact of a compound is often spread across a network of proteins and metabolic pathways. The integration of proteomics and metabolomics—two key "omics" technologies—offers a powerful, unbiased approach to elucidate these complex mechanisms. nih.gov

Proteomics can be employed to identify the direct and indirect protein targets of naphthamide-substituted benzothiazoles. Techniques such as chemical proteomics can pinpoint the specific proteins that physically interact with the compound. This approach can confirm intended targets and uncover novel off-target effects that may contribute to efficacy or other biological activities. Global proteomic analysis, comparing treated and untreated cells, can reveal downstream changes in protein expression, providing a map of the signaling pathways modulated by the compound. nih.gov

Metabolomics, the study of small molecules (metabolites) within cells and biological systems, provides a functional readout of the cellular state. mdpi.com By analyzing the changes in the metabolome following treatment with this compound, researchers can identify which metabolic pathways are perturbed. For instance, untargeted metabolomics can reveal shifts in glycolysis, lipid metabolism, or amino acid synthesis, offering critical insights into how the compound affects cellular energy and biosynthesis. nih.gov This is particularly relevant for cancer, where metabolic reprogramming is a key hallmark. Studying both intracellular and extracellular metabolites can further clarify how the compound alters nutrient consumption and waste secretion. mdpi.com

Omics TechnologyMethodologyInformation GainedApplication for Naphthamide-Substituted Benzothiazoles
ProteomicsMass spectrometry-based analysis of the entire protein complement of a cell or tissue.Direct drug-target identification, off-target profiling, pathway analysis, biomarker discovery. nih.govIdentify specific enzymes (e.g., kinases) or signaling proteins that bind to the compound; map downstream effects on cellular signaling cascades.
MetabolomicsNMR or mass spectrometry-based analysis of metabolites.Functional readout of cellular state, identification of perturbed metabolic pathways, assessment of metabolic phenotype. mdpi.comnih.govDetermine the impact on cancer cell metabolism (e.g., Warburg effect, glutaminolysis); understand mechanisms of cytotoxicity related to metabolic disruption.

Exploration of Novel Therapeutic Applications Beyond Current Scope

The structural versatility of the benzothiazole (B30560) scaffold has led to its investigation across a multitude of diseases, including cancer, metabolic disorders, inflammation, neurodegeneration, and infectious diseases. jchemrev.comnih.gov While the primary development of this compound may be focused on one area, such as oncology, a systematic exploration of its activity in other therapeutic contexts could unlock its full potential.

Recent research has highlighted the promise of benzothiazole derivatives in neurodegenerative diseases. mdpi.com For example, certain inhibitors with a benzothiazole core have been shown to modulate the accumulation and aggregation of the tau protein, a hallmark of Alzheimer's disease and other tauopathies. nih.govresearchgate.net Given this precedent, screening naphthamide-substituted benzothiazoles in preclinical models of Alzheimer's or Parkinson's disease is a logical next step.

Furthermore, patent reviews indicate a growing interest in benzothiazole derivatives for treating metabolic diseases, fibrosis, and thrombosis. nih.gov The compound could be tested for its ability to modulate key enzymes or receptors involved in these conditions. Another promising avenue is the targeting of the tumor microenvironment, particularly tumor hypoxia. researchgate.net Many benzothiazole derivatives have been designed to interfere with proteins and signaling pathways that are overexpressed in hypoxic tumors, offering a strategy for selective cancer targeting. researchgate.net Finally, the potential for drug repurposing should not be overlooked. Screening this compound against libraries of known biological targets or in phenotypic screens for rare diseases could identify unexpected and valuable new applications.

Potential Therapeutic AreaRationale / Biological TargetSuggested Preclinical Model
Neurodegenerative Diseases (e.g., Alzheimer's)Benzothiazole scaffold has shown activity in modulating tau protein aggregation. nih.govresearchgate.netnih.govNeuronal cell cultures, brain organoids, transgenic mouse models of tauopathy.
Metabolic Diseases (e.g., Diabetes)Some benzothiazole derivatives have demonstrated antidiabetic properties. jchemrev.comIn vitro enzyme assays (e.g., PTP1B), adipocyte or hepatocyte cell models, diabetic animal models.
Fibrotic DiseasesPatents have been filed for benzothiazoles in fibrosis, suggesting potential anti-fibrotic activity. nih.govFibroblast cell lines, organ-specific fibrosis models (e.g., liver, lung).
Hypoxic TumorsBenzothiazoles can target pathways activated by hypoxia-inducible factor (HIF), such as angiogenesis. researchgate.net3D tumor spheroid models with hypoxic cores, in vivo tumor models.
Cocaine Use DisorderBenzothiazole analogues have been investigated as selective ligands for the Dopamine D4 receptor. acs.orgRodent models of cocaine self-administration and reinstatement.

Q & A

Q. What are the standard synthetic routes for N-(benzo[d]thiazol-6-yl)-1-naphthamide, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via amide coupling between 1-naphthoyl chloride and 6-aminobenzothiazole. Key steps include:

  • Solvent Selection: Use polar aprotic solvents (e.g., DMF, dichloromethane) to enhance reactivity .
  • Base Catalysis: Triethylamine or pyridine neutralizes HCl byproducts, improving yields .
  • Purification: Column chromatography (gradient: hexane/ethyl acetate) or recrystallization (ethanol) ensures purity .
  • Optimization: Vary temperature (room temp. to 60°C) and stoichiometry (1:1.2 molar ratio of amine to acyl chloride) to maximize efficiency .

Q. How is structural characterization of this compound validated?

Methodological Answer: Use multi-spectral analysis:

  • IR Spectroscopy: Confirm amide C=O stretch (~1670–1680 cm⁻¹) and benzothiazole C=N/C-S bonds (~1550–1590 cm⁻¹) .
  • NMR: ¹H NMR detects aromatic protons (δ 7.2–8.9 ppm) and amide NH (δ ~10–11 ppm); ¹³C NMR identifies carbonyl (δ ~165 ppm) .
  • HRMS: Validate molecular ion ([M+H]⁺) with <2 ppm error .

Q. What preliminary biological assays are used to screen this compound?

Methodological Answer:

  • Anticancer Activity: MTT assay on cell lines (e.g., MCF7, A549) to measure IC₅₀ values .
  • Antimicrobial Screening: Broth microdilution against Gram+/Gram– bacteria (e.g., S. aureus, E. coli) .
  • Dose-Response Curves: Generate data for EC₅₀/LC₅₀ using serial dilutions (1–100 μM) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on naphthamide or benzothiazole) influence bioactivity?

Methodological Answer:

  • SAR Studies: Synthesize analogs with substituents (e.g., -NO₂, -OCH₃) at the naphthamide 4-position or benzothiazole 2-position.
  • Activity Trends: Electron-withdrawing groups (e.g., -NO₂) enhance anticancer potency by 2–3×, likely via increased DNA intercalation .
  • Molecular Docking: Use AutoDock Vina to compare binding affinities to targets (e.g., topoisomerase II, EGFR). Hydrophobic substituents improve binding to kinase pockets .

Q. What mechanistic pathways underlie its anticancer activity?

Methodological Answer:

  • Apoptosis Induction: Perform flow cytometry (Annexin V/PI staining) to quantify apoptotic cells. Validate via caspase-3/7 activation assays .
  • Cell Cycle Arrest: Western blotting for cyclin B1/p53 in treated vs. untreated cells (e.g., G2/M arrest in Colo205 cells) .
  • Mitochondrial Pathways: Measure ΔΨm collapse via JC-1 staining and cytochrome c release .

Q. How can contradictory data on substituent effects be resolved?

Methodological Answer:

  • Controlled Replication: Repeat assays under standardized conditions (e.g., fixed cell density, serum-free media) to isolate variables .
  • Meta-Analysis: Compare datasets across studies using tools like RevMan. For example, conflicting reports on -SCH₃ efficacy may arise from assay sensitivity differences (MTT vs. clonogenic) .
  • Orthogonal Validation: Cross-check results with CRISPR-edited cell lines (e.g., p53-knockout to confirm apoptosis dependency) .

Q. What advanced catalytic strategies improve synthesis scalability?

Methodological Answer:

  • Microwave-Assisted Synthesis: Reduce reaction time from 18h to 2h with 20–30% yield improvement .
  • Heterogeneous Catalysis: Use Cu nanoparticles on SiO₂ for azide-alkyne cycloaddition (click chemistry) in one-pot reactions .
  • Flow Chemistry: Optimize residence time (5–10 min) and temperature (80°C) for continuous production .

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